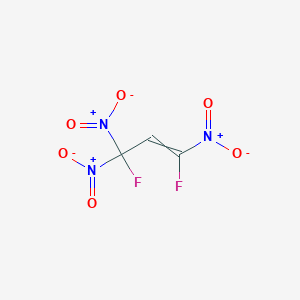
1-Chloro-2-(2-methylbutan-2-yl)-3-phenyl-1H-phosphirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(2-methylbutan-2-yl)-3-phenyl-1H-phosphirene is an organophosphorus compound characterized by the presence of a phosphirene ring, which is a three-membered ring containing phosphorus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(2-methylbutan-2-yl)-3-phenyl-1H-phosphirene typically involves the reaction of a suitable phosphine precursor with a chlorinating agent. One common method includes the use of triphenylphosphine and a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(2-methylbutan-2-yl)-3-phenyl-1H-phosphirene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphonates.
Reduction Reactions: The compound can be reduced to form phosphines or other reduced phosphorus species.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines in polar solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phosphirenes.
Oxidation: Formation of phosphine oxides or phosphonates.
Reduction: Formation of phosphines or other reduced phosphorus compounds.
Scientific Research Applications
1-Chloro-2-(2-methylbutan-2-yl)-3-phenyl-1H-phosphirene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of phosphorus-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2-methylbutan-2-yl)-3-phenyl-1H-phosphirene involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can form bonds with various electrophiles or nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-(2-methylpropyl)-3-phenyl-1H-phosphirene
- 1-Chloro-2-(2-methylbutyl)-3-phenyl-1H-phosphirene
- 1-Chloro-2-(2-methylpentyl)-3-phenyl-1H-phosphirene
Uniqueness
1-Chloro-2-(2-methylbutan-2-yl)-3-phenyl-1H-phosphirene is unique due to its specific substitution pattern on the phosphirene ring, which can influence its reactivity and applications. The presence of the 2-methylbutan-2-yl group provides steric hindrance and electronic effects that can alter the compound’s behavior in chemical reactions compared to its analogs.
Properties
CAS No. |
118398-76-8 |
|---|---|
Molecular Formula |
C13H16ClP |
Molecular Weight |
238.69 g/mol |
IUPAC Name |
1-chloro-2-(2-methylbutan-2-yl)-3-phenylphosphirene |
InChI |
InChI=1S/C13H16ClP/c1-4-13(2,3)12-11(15(12)14)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
InChI Key |
AGRIRTVIXNUKGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=C(P1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)





